3-Cyclohexylpropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

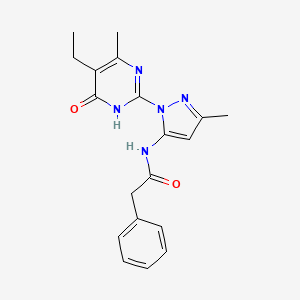

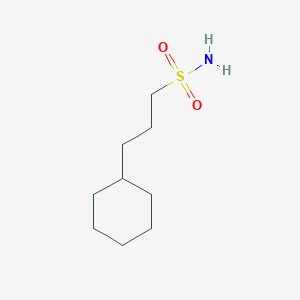

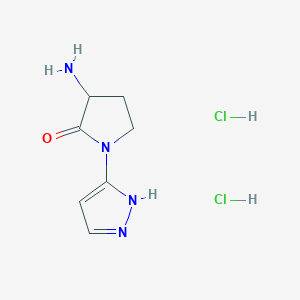

3-Cyclohexylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C9H19NO2S. It is characterized by a cyclohexyl group attached to a propane chain, which is further connected to a sulfonamide group.

Wirkmechanismus

Target of Action

The primary target of 3-Cyclohexylpropane-1-sulfonamide, a sulfonamide derivative, is the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folate, a vital component for bacterial cell growth and replication .

Mode of Action

This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing PABA from binding . This inhibits the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .

Biochemical Pathways

The inhibition of DHPS disrupts the folate synthesis pathway in bacteria . This leads to a deficiency of tetrahydrofolic acid, which is required for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . As a result, bacterial DNA replication and cell division are hindered, leading to the bacteriostatic effect of sulfonamides .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption from the gastrointestinal tract, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .

Result of Action

The ultimate result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the synthesis of nucleic acids, the compound prevents the bacteria from replicating, thereby controlling the spread of the bacterial infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .

Biochemische Analyse

Biochemical Properties

Sulfonamides, including 3-Cyclohexylpropane-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These activities allow them to interact with various enzymes, proteins, and other biomolecules, playing a role in treating a diverse range of disease states .

Molecular Mechanism

Sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid, a crucial component in the metabolism of bacteria .

Transport and Distribution

The transport and distribution of a compound can be influenced by factors such as its chemical properties, binding proteins, and the presence of transporters .

Subcellular Localization

The subcellular localization of a compound can affect its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often include the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclohexylpropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclohexylpropane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Sulfamethazine: Used in veterinary medicine for treating bacterial infections.

Sulfadiazine: Employed in combination with pyrimethamine to treat toxoplasmosis.

Sulfanilamide: One of the earliest sulfonamide drugs used for bacterial infections.

Uniqueness: 3-Cyclohexylpropane-1-sulfonamide is unique due to its specific structural features, which include a cyclohexyl group and a propane chain.

Eigenschaften

IUPAC Name |

3-cyclohexylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h9H,1-8H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRBYKUATGPQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2984363.png)

![1-({[(4-Fluorobenzoyl)oxy]imino}methyl)-2-methoxybenzene](/img/structure/B2984372.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2984373.png)

![N-[2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2984374.png)

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)